1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole
Description
The compound 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole is a substituted imidazole derivative characterized by:
- A 3-chloro-2-substituted phenyl ring at the N1 position of the imidazole core.
- A sulfonylurea linker {[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl} bridging the phenyl and imidazole groups.
This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or materials science applications. The sulfonylurea moiety may enhance binding affinity in biological systems, while the chloro and methylphenyl groups influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[(2-chloro-6-imidazol-1-ylphenyl)methyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-13-5-7-14(8-6-13)27(25,26)22-18(24)21-11-15-16(19)3-2-4-17(15)23-10-9-20-12-23/h2-10,12H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBBXKKUWEQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Chlorinated Phenyl Intermediate:
- Starting with a chlorinated benzene derivative, such as 3-chlorobenzaldehyde.
- Reacting with an appropriate amine to form the corresponding Schiff base.
- Reduction of the Schiff base to yield the amine intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure, which may interact with various biological targets.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and imidazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide/Sulfonyl Derivatives
Key Findings :
- The sulfonylurea group in the target compound introduces hydrogen-bonding capacity, unlike simpler sulfonamides or sulfonyl derivatives .
- Chlorine substituents (e.g., 3-Cl in the target vs. 4-Cl in ) alter steric hindrance and electronic effects, impacting receptor interactions .
Chlorophenyl-Substituted Imidazoles
Key Findings :
Core Structure Modifications
Imidazole vs. Benzimidazole Derivatives
Key Findings :
Urea/Sulfonylurea Linkers
Biological Activity
1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole, a complex imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.87 g/mol. Its structure features a chloro-substituted imidazole ring and a sulfonamide moiety, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The key steps include:
- Formation of the sulfonamide linkage.
- Introduction of the chloro and amino groups.
- Cyclization to form the imidazole ring.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains:
- Staphylococcus aureus : Showed moderate activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
- Escherichia coli : Demonstrated effectiveness in inhibiting growth at low concentrations.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Significant |
| Pseudomonas aeruginosa | 64 | Low |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed:
- MCF-7 Cells : IC50 values suggest potent cytotoxicity with a mechanism potentially involving apoptosis induction.
- HeLa Cells : Similar results were observed, indicating a broad spectrum of activity against different cancer types.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Case Studies
Several case studies have documented the biological effects of imidazole derivatives similar to the compound :
- Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry highlighted the effectiveness of various imidazole derivatives against resistant bacterial strains, emphasizing structural modifications that enhance activity .
- Anticancer Research : Research in Molecular Cancer Therapeutics discussed the mechanism by which imidazole derivatives induce cell death in cancer cells, focusing on their ability to disrupt cellular signaling pathways crucial for cancer cell survival .
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling Reactions : Reacting a chlorinated phenyl intermediate with a sulfonylurea derivative to introduce the sulfonamidocarbonylamino group. For example, palladium-catalyzed hydrogenation (e.g., using Raney nickel to avoid dehalogenation) can be employed for selective reduction .
Imidazole Ring Formation : Cyclization via Schiff base intermediates under alkaline conditions (e.g., NaOH in ethanol) to form the imidazole core .
Functionalization : Introducing the methylphenylsulfonyl group via nucleophilic substitution or amide coupling .
Key Considerations : Optimize solvent choice (ethanol or water) and catalyst (Raney nickel vs. Pd/C) to minimize byproducts like dehalogenated derivatives .
Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for substituted phenyl and imidazole rings), methyl groups (δ 2.0–2.5 ppm), and sulfonamide NH protons (δ 10–12 ppm). Compare integrations to confirm stoichiometry .
- ¹³C NMR : Detect carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) .
- Infrared Spectroscopy (IR) : Confirm sulfonamide (SO₂ stretching at 1150–1350 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions may arise from impurities, tautomerism, or overlapping signals. Strategies include:
Multi-Dimensional NMR : Use HSQC and HMBC to assign ambiguous protons/carbons and confirm connectivity .
Isolation of Byproducts : Analyze byproducts (e.g., dehalogenated derivatives) via LC-MS to identify contaminants .
Computational Validation : Compare experimental NMR shifts with DFT-calculated values for proposed tautomers or conformers .
Advanced: How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-methylphenylsulfonyl with halogenated or electron-withdrawing groups) .
Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 or kinases) using inhibition assays.
Molecular Docking : Correlate activity with binding affinity predictions using software like AutoDock, focusing on interactions with key residues .
Statistical Analysis : Apply QSAR models to quantify substituent contributions to activity .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to obtain high-purity crystals .
- Filtration : Remove catalysts (e.g., Raney nickel) via vacuum filtration post-hydrogenation .
Advanced: How can X-ray crystallography determine the compound’s crystal structure and intermolecular interactions?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane .
Data Collection : Use a diffractometer (Mo Kα radiation) to measure reflections.
Structure Refinement : Solve the structure using SHELX and analyze packing motifs (e.g., C–H⋯S or π-π interactions) .
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., hydrogen bonds, halogen interactions) using CrystalExplorer .
Advanced: How to optimize reaction yields and minimize byproducts during synthesis?
Methodological Answer:
Catalyst Screening : Compare Pd/C vs. Raney nickel to suppress dehalogenation (yield increased from 60% to 92% in similar reactions) .
Temperature Control : Maintain 45°C during cyclization to avoid incomplete ring closure .
Solvent Selection : Use ethanol over water for higher intermediate stability .
Real-Time Monitoring : Employ LC-MS to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
